Milk lysozyme

specific activity muramidase assay Micrococcus lysodeikticus

Milk lysozyme (EC 3.2.1.17, muramidase) is a C-type lysozyme belonging to the glycoside hydrolase family that catalyzes the hydrolysis of β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine in bacterial peptidoglycan. Unlike the extensively studied and commercially dominant hen egg white lysozyme (HEWL), milk-derived lysozymes from different mammalian species exhibit profound variation in specific activity (up to 10-fold), thermal stability profiles (pH-dependent), primary sequence identity (as low as 50–51% vs.

Molecular Formula
Molecular Weight
Cat. No. B1577369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilk lysozyme
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milk Lysozyme Procurement Guide: Species-Specific Biochemical Differences That Determine Functional Selection


Milk lysozyme (EC 3.2.1.17, muramidase) is a C-type lysozyme belonging to the glycoside hydrolase family that catalyzes the hydrolysis of β-1,4-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine in bacterial peptidoglycan [1]. Unlike the extensively studied and commercially dominant hen egg white lysozyme (HEWL), milk-derived lysozymes from different mammalian species exhibit profound variation in specific activity (up to 10-fold), thermal stability profiles (pH-dependent), primary sequence identity (as low as 50–51% vs. HEWL), and the presence or absence of functionally significant structural features such as a calcium-binding loop [2]. These biochemical differences translate directly into divergent antimicrobial spectra, processing tolerance, and in vivo biological outcomes, making species-level identification of the milk lysozyme source a critical procurement specification rather than a trivial substitution decision.

Why Hen Egg White Lysozyme Cannot Be Assumed Functionally Equivalent to Milk Lysozyme in R&D and Formulation


Although all C-type lysozymes share a conserved catalytic mechanism (Glu35 and Asp53 active-site residues) and a common α/β tertiary fold, the assumption of functional interchangeability between hen egg white lysozyme (HEWL) and milk lysozymes is contradicted by quantitative evidence at multiple levels [1]. Human milk lysozyme shares only approximately 60% primary sequence identity with HEWL, and equine milk lysozyme shares only about 50%, differences that manifest in divergent specific activities (3.5 vs. 1.0), distinct pH optima, inverted thermal stability relationships under specific pH conditions, and profoundly different in vivo effects on intestinal development and immune programming [2][3]. Furthermore, certain milk lysozymes (e.g., equine, donkey, canine) possess a calcium-binding loop absent in HEWL and human lysozyme, conferring unique folding thermodynamics and conformational stability profiles [4]. Substituting HEWL for a milk lysozyme without accounting for these quantitative differences risks underperformance in antimicrobial applications, unexpected inactivation during processing, or failure to replicate milk-specific biological outcomes in infant nutrition and gut health models.

Milk Lysozyme Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Hen Egg White Lysozyme and Cross-Species Benchmarks


Human Milk Lysozyme Possesses 3.5-Fold Higher Specific Activity Than Hen Egg White Lysozyme, While Bovine Milk Lysozyme Is 2.9-Fold Lower

In a foundational direct comparison using identical turbidimetric assay conditions with Micrococcus lysodeikticus as substrate, purified human milk lysozyme (HML) demonstrated a specific activity of 3.5 relative to a hen egg white lysozyme (HEWL) reference value of 1.0, representing a 3.5-fold differential [1]. Conversely, purified bovine milk lysozyme (BML) showed a specific activity of only 0.35 versus the same HEWL baseline of 1.0, establishing a 10-fold activity gap between human and bovine milk lysozymes and a nearly 3-fold deficit relative to HEWL [2]. This three-point quantitative hierarchy (HML 3.5 > HEWL 1.0 > BML 0.35) provides a clear biochemical basis for source selection when lytic potency per unit mass is the critical performance parameter.

specific activity muramidase assay Micrococcus lysodeikticus

Recombinant Human Lysozyme (rhLYZ) Exhibits 2-Fold Higher Enzymatic Activity Than HEWL and Superior Thermostability at Processing-Relevant Temperatures

A 2025 systematic head-to-head comparison of recombinant human lysozyme (rhLYZ, mimicking human milk lysozyme) and hen egg white lysozyme (HEWL) demonstrated that rhLYZ exhibited twice the lytic activity of HEWL against Micrococcus luteus at 25°C [1]. Critically, under thermal challenge conditions relevant to food processing and formulation: after 60 minutes at 80°C, rhLYZ retained 81% of initial activity versus 66% for HEWL; after 60 minutes at 100°C, rhLYZ retained 47% activity compared to only 17% for HEWL [1]. The optimal pH for rhLYZ was determined to be 6.0, compared to pH 7.0 for HEWL, and rhLYZ demonstrated marginally superior pH stability across the full pH 2.0–12.0 range, retaining 76% activity at pH 2.0 (vs. 72% for HEWL) and 63% at pH 12.0 (vs. 53% for HEWL) [1].

enzymatic activity thermal stability recombinant human lysozyme infant formula

Bovine Milk Lysozyme Thermal Stability Is pH-Dependent and Inversely Related to Human Milk Lysozyme at Physiologically Relevant pH Values

In a direct comparative study of purified bovine milk lysozyme (BML) and human milk lysozyme (HML), Eitenmiller et al. (1976) demonstrated a pH-dependent inversion of thermal stability: bovine milk lysozyme was more heat stable than human milk lysozyme at pH 4.0, but was more labile (less stable) at both pH 7.0 and pH 9.0 [1]. Amino acid compositional analysis revealed BML contains approximately 154 amino acid residues and is strikingly different from both HML and egg white lysozyme in amino acid content, with tryptic peptide mapping yielding 26 peptides all unique from those of HML and HEWL [1].

thermal stability pH dependence bovine milk lysozyme human milk lysozyme

Lysozyme Concentration in Source Milk Varies by Over 6,000-Fold Across Species, Dictating Feasibility of Direct Milk-Derived Applications

Quantitative surveys across mammalian species reveal that lysozyme concentration in milk spans a range exceeding three orders of magnitude. Human milk contains approximately 39 mg lysozyme per 100 mL on average (range 3–300 mg/100 mL), approximately 3,000-fold higher than the trace levels found in bovine milk (mean ~13 µg/100 mL) [1][2]. Equine species exhibit even more extreme enrichment: donkey milk contains lysozyme at a mean concentration of 1.0 mg/mL, approximately 6,000 times higher than bovine milk and roughly 8-fold higher than average human milk [3]. Direct assay comparisons confirm donkey milk lysozyme activity at 12,367 U/mL versus only 334 U/mL for cow milk and 233 U/mL for sheep milk (P<0.05) [4].

lysozyme concentration species comparison donkey milk human milk bovine milk

Equine and Donkey Milk Lysozymes Are Calcium-Binding Lysozymes: A Structural Subclass Absent in Human and Hen Egg White Lysozymes

Crystallographic determination of equine milk lysozyme at 2.5 Å resolution confirmed the presence of a calcium-binding loop with a conformation similar to that of α-lactalbumin, establishing equine milk lysozyme as a member of the calcium-binding lysozyme subfamily [1]. This structural feature, shared by donkey and canine milk lysozymes but absent in human milk lysozyme and hen egg white lysozyme, fundamentally alters the protein's folding thermodynamics: equine lysozyme unfolds through a stable molten globule intermediate, a folding pathway not observed for the non-calcium-binding lysozymes [2]. The calcium-binding property provides an evolutionary and structural bridge between the lysozyme and α-lactalbumin protein families [1].

calcium-binding lysozyme equine milk lysozyme molten globule thermodynamic stability structural biology

Recombinant Human Lysozyme Outperforms HEWL in Promoting Intestinal Development, Broad-Spectrum Immunity, and Microbiota Diversity in a Neonatal Mouse Model

In a controlled in vivo study, neonatal C57BL/6J mouse pups received daily oral gavage of 100 mg/kg recombinant human lysozyme (rhLYZ), 100 mg/kg hen egg white lysozyme (HEWL), or saline control for 18 days [1]. The rhLYZ group exhibited significantly greater body weight gain by day 18 compared to both the control and HEWL groups, along with substantially increased small intestinal density, organ coefficient index, and colonic density [1]. The duodenal villus-to-crypt ratio was significantly higher in the rhLYZ group than in both control and HEWL groups, and HEWL treatment resulted in significantly fewer Paneth cells than rhLYZ [1]. Transcriptomic analysis revealed 1,012 differentially expressed genes between rhLYZ and HEWL groups, with rhLYZ upregulating broad-spectrum antimicrobial peptides (Defa, lactoferrin) and immune-related genes, whereas HEWL induced a narrower antibacterial response and downregulated key defensins [1]. Furthermore, rhLYZ significantly increased gut microbiota diversity and enriched beneficial butyrate-producing bacteria [1].

intestinal development infant formula gut microbiota in vivo efficacy recombinant human lysozyme

Evidence-Backed Application Scenarios for Milk Lysozyme Selection Across Research and Industrial Use Cases


Infant Formula Humanization: Recombinant Human Lysozyme (rhLYZ) Over Hen Egg White Lysozyme

For infant formula manufacturers seeking to close the functional gap between bovine milk-based formula and human breast milk, rhLYZ (mimicking human milk lysozyme) is supported by the strongest available in vivo evidence. As demonstrated by Liu et al. (2025), rhLYZ at 100 mg/kg/day significantly outperformed HEWL at an equivalent dose in promoting neonatal intestinal maturation (higher villus-to-crypt ratios), preserving Paneth cell populations, upregulating broad-spectrum antimicrobial peptides, and enriching beneficial butyrate-producing gut bacteria [1]. Critically, the transcriptomic profile of rhLYZ-treated animals was far closer to that of untreated controls (only 37 DEGs) than HEWL-treated animals (346 DEGs), indicating that rhLYZ supports homeostatic development rather than inducing the substantial transcriptional remodeling caused by HEWL [1]. This evidence directly addresses the procurement question: HEWL is not a functionally neutral substitute for human-type milk lysozyme in infant nutrition applications.

High-Temperature Processed Functional Foods: rhLYZ Provides 2.8-Fold Thermostability Advantage Over HEWL

In food manufacturing processes involving thermal sterilization or hot-fill operations (e.g., UHT-treated dairy beverages, spray-dried infant formula powders, pasteurized liquid nutritional products), rhLYZ retains 47% of its initial enzymatic activity after 60 minutes at 100°C, compared to only 17% retention for HEWL under identical conditions [1]. This 2.8-fold differential in thermotolerance directly translates to lower overage requirements—approximately 2.8 times less rhLYZ is needed to achieve the same post-processing residual activity compared to HEWL. Additionally, rhLYZ maintains 81% activity after 60 minutes at 80°C vs. 66% for HEWL, providing a wider processing window at moderate temperatures [1]. Procurement specifications for thermally processed lysozyme-containing products should therefore account for this quantitative stability advantage.

Acidic Food Preservation: Bovine Milk Lysozyme's pH 4.0 Thermal Stability Advantage

For acidic food matrices such as fermented dairy products, fruit juices, and acidified beverages (pH ~3.0–4.5), bovine milk lysozyme (BML) demonstrates superior heat stability compared to human milk lysozyme at pH 4.0 [1]. This pH-dependent thermal stability inversion—where BML is more heat stable than HML at acidic pH but more labile at neutral pH—makes BML a potentially advantageous selection for acidic food preservation where thermal processing is required, provided that its intrinsically lower specific activity (0.35 vs. HEWL 1.0) is compensated through appropriate dosing [2]. Processors should note, however, that BML's amino acid composition and tryptic peptide map are entirely distinct from both HML and HEWL, which may have regulatory and allergen-labeling implications [1].

Natural Antimicrobial Dairy Ingredients: Donkey Milk Lysozyme at 6,000-Fold Bovine Concentration Enables Direct Formulation

For manufacturers developing natural antimicrobial dairy ingredients without recombinant protein supplementation, donkey milk provides an endogenous lysozyme concentration of approximately 1.0 mg/mL (~12,367 U/mL)—roughly 6,000-fold higher than bovine milk and 8-fold higher than average human milk [1][2]. This concentration enables direct use of donkey milk or its whey fraction as a functional antimicrobial ingredient without requiring lysozyme purification or recombinant production. Furthermore, donkey milk lysozyme is a calcium-binding lysozyme with distinct structural and thermodynamic properties compared to HEWL, including a stable molten globule folding intermediate, which may confer unique stability characteristics in calcium-rich food environments [3]. This application is particularly relevant for infant formulas targeting cow's milk protein allergy, where donkey milk has demonstrated low allergenicity in clinical contexts.

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